5-But-2-enyl-2,3,4-trihydroxybenzaldehyde
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Overview
Description
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde is an organic compound characterized by its unique structure, which includes a benzaldehyde core substituted with three hydroxyl groups and an (E)-but-2-enyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzaldehyde derivative.
Hydroxylation: Introduction of hydroxyl groups at the 2, 3, and 4 positions of the benzaldehyde ring. This can be achieved through various hydroxylation reactions, such as using hydrogen peroxide in the presence of a catalyst.
Alkylation: The (E)-but-2-enyl side chain is introduced via an alkylation reaction. This step may involve the use of a Grignard reagent or other alkylating agents under controlled conditions to ensure the (E)-configuration.
Industrial Production Methods
In an industrial setting, the production of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde may involve:
Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation and alkylation reactions.
Catalysis: Employing catalysts to enhance reaction efficiency and yield.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in substitution reactions, where they can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various halogenating agents, sulfonating agents, etc.
Major Products Formed
Oxidation: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzoic acid
Reduction: 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzyl alcohol
Substitution: Depending on the substituent introduced, various derivatives can be formed.
Scientific Research Applications
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound may inhibit specific enzymes involved in inflammatory or cancer pathways, leading to its therapeutic effects.
Signal Transduction: It may modulate signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the additional hydroxyl groups and the (E)-but-2-enyl side chain.
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Contains a methoxy group instead of the additional hydroxyl groups and the (E)-but-2-enyl side chain.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Contains two methoxy groups instead of the additional hydroxyl groups and the (E)-but-2-enyl side chain.
Uniqueness
5-[(E)-but-2-enyl]-2,3,4-trihydroxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three hydroxyl groups and the (E)-but-2-enyl side chain differentiates it from other similar compounds, potentially enhancing its reactivity and biological activity.
Properties
IUPAC Name |
5-but-2-enyl-2,3,4-trihydroxybenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-2-3-4-7-5-8(6-12)10(14)11(15)9(7)13/h2-3,5-6,13-15H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPPZMIBBLYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC1=CC(=C(C(=C1O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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